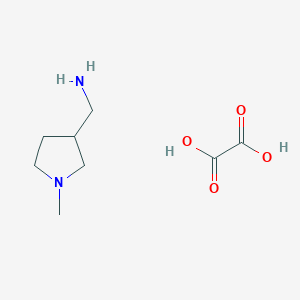
(1-Methylpyrrolidin-3-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrrolidin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C6H14N2·C2H2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-3-yl)methanamine oxalate typically involves the following steps:
Formation of (1-Methylpyrrolidin-3-yl)methanamine: This can be achieved by reacting 1-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine.
Formation of the Oxalate Salt: The free base (1-Methylpyrrolidin-3-yl)methanamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Utilizing large reactors for the initial formation of (1-Methylpyrrolidin-3-yl)methanamine.
Purification and Crystallization: The crude product is purified and crystallized to obtain the oxalate salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylpyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methylpyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methylpyrrolidin-3-yl)methanamine oxalate involves its interaction with biological targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylpyrrolidin-2-yl)methanamine: Similar structure but with the amine group at a different position.
(1-Methylpyrrolidin-4-yl)methanamine: Another positional isomer.
N-Methylpyrrolidine: Lacks the methanamine group.
Uniqueness
(1-Methylpyrrolidin-3-yl)methanamine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H16N2O4 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-8-3-2-6(4-7)5-8;3-1(4)2(5)6/h6H,2-5,7H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
YNMGVHBIPQDWRM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



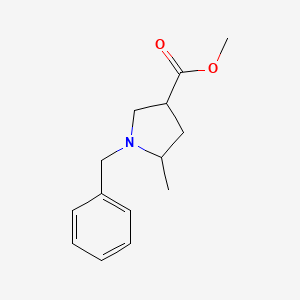
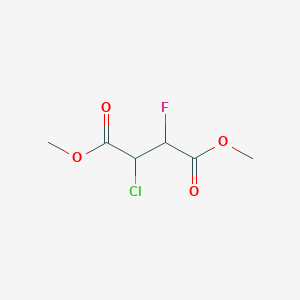
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
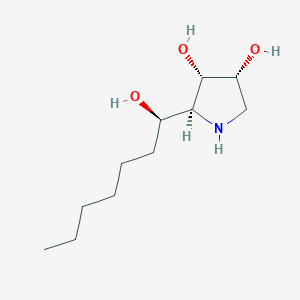

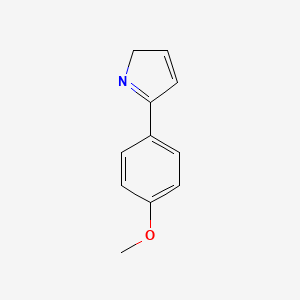
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
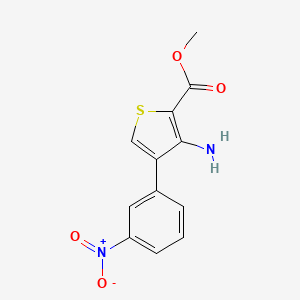

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
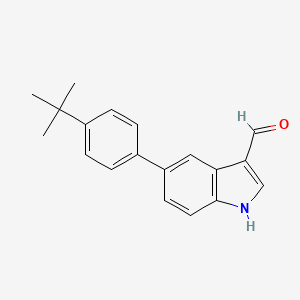

![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
